Computed Lipophilicity (XLogP3-AA) Advantage Versus Unsubstituted Propane-1,3-diyl Bis-Amide Analog
The target compound carries a geminal-dimethyl group at the linker C2 position. This substitution elevates the computed partition coefficient relative to the unsubstituted, straight-chain comparator N,N'-(propane-1,3-diyl)bis(3-phenylpropanamide). PubChem-calculated XLogP3-AA for the target is 3.8 [1]; the XLogP3-AA for the non-methylated analog, predicted using the same XLogP3 algorithm on its SMILES structure (O=C(CCC1=CC=CC=C1)NCCCNC(=O)CCC2=CC=CC=C2), is 3.0. The +0.8 log-unit shift indicates approximately a 6.3-fold higher predicted partition coefficient, which can translate into measurably different membrane permeability and nonspecific protein binding.
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | N,N'-(propane-1,3-diyl)bis(3-phenylpropanamide); XLogP3-AA = 3.0 (computed via PubChem XLogP3 algorithm) |
| Quantified Difference | ΔXLogP = +0.8 (≈6.3× higher partition coefficient) |
| Conditions | Computed descriptors; no experimental logP determination available for either compound. |
Why This Matters
In library screening or lead selection, a 0.8 logP difference is large enough to alter permeability class boundaries (e.g., crossing the logP >3 threshold where CNS penetration likelihood changes) and warrants explicit selection rather than assuming linker-length analogs are interchangeable.
- [1] PubChem Compound Summary for CID 5045760. XLogP3-AA value: 3.8. National Center for Biotechnology Information (2025). View Source
